Lactonization Efficiency: δ-Valerolactone vs. γ-Butyrolactone
In catalytic alcoholysis reactions, the six-membered δ-valerolactone derived from 5-hydroxypentanoate exhibits substantially higher conversion efficiency to ω-hydroxyesters compared to the five-membered γ-butyrolactone derived from 4-hydroxybutyrate. Quantitative data demonstrate that δ-valerolactone achieves near-quantitative conversion under the same conditions where γ-butyrolactone conversion remains limited [1].
| Evidence Dimension | Conversion yield to ω-hydroxyester via magnesium alkoxide-catalyzed alcoholysis |
|---|---|
| Target Compound Data | δ-Valerolactone (derived from 5-hydroxypentanoate): quantitative conversion; isolated yield of 85–90% |
| Comparator Or Baseline | γ-Butyrolactone (derived from 4-hydroxybutyrate): <60% conversion |
| Quantified Difference | δ-Valerolactone achieves >1.5× higher isolated yield than γ-butyrolactone under identical catalytic conditions |
| Conditions | Magnesium alkoxide catalyst; methanolysis/ethanolysis at ambient to reflux temperatures |
Why This Matters
This differential reactivity enables more efficient and higher-yielding synthetic routes when using C5-derived lactones versus C4-derived lactones.
- [1] Alcoholysis of Lactones in the Presence of Magnesium Alkoxide: Preparation of 6-Hydroxyhexanoates and 5-Hydroxypentanoates. Nippon Nogeikagaku Kaishi 1974, 48(9), 525-527. View Source
